molecular formula C11H10BNO3 B8264304 (1-Benzoyl-1H-pyrrol-3-yl)boronic acid

(1-Benzoyl-1H-pyrrol-3-yl)boronic acid

Cat. No.: B8264304
M. Wt: 215.01 g/mol
InChI Key: DZIQIGGPODHEFZ-UHFFFAOYSA-N
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Description

(1-Benzoyl-1H-pyrrol-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzoyl-substituted pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzoyl-1H-pyrrol-3-yl)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Benzoyl-1H-pyrrol-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic esters.

Scientific Research Applications

Chemistry: (1-Benzoyl-1H-pyrrol-3-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions .

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its ability to form stable complexes with biological molecules makes it a potential candidate for drug design and development .

Industry: The compound’s reactivity and versatility make it useful in the production of fine chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other industrial products .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (1-Benzoyl-1H-pyrrol-3-yl)boronic acid is unique due to its benzoyl-substituted pyrrole ring, which can impart distinct reactivity and biological activity compared to other boronic acid derivatives. This structural feature can influence its binding affinity and selectivity for various molecular targets, making it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

(1-benzoylpyrrol-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIQIGGPODHEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)C(=O)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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